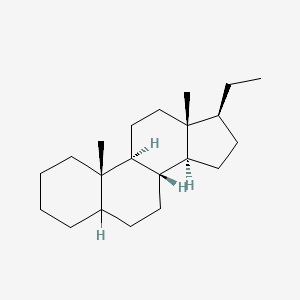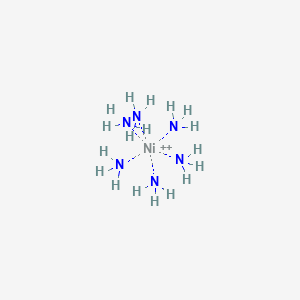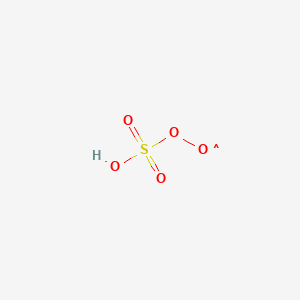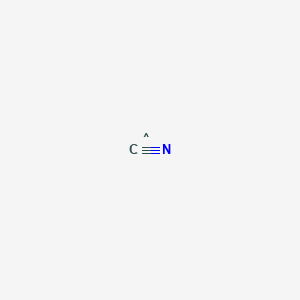
Cyano radical
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanyl is an organic radical. It derives from a hydrogen cyanide.
科学的研究の応用
Cyano Radical in Crossed Molecular Beam Experiments
The this compound (CN) is used in crossed molecular beam experiments to investigate the chemical dynamics of bimolecular reactions. Kaiser et al. (1999) developed a technique to generate an intense pulsed this compound beam, which is used to study reactions involving CN radicals in their ground electronic state 2Σ+ (Kaiser et al., 1999).
Kinetics and Energetics in Chemical Reactions
The kinetics and energetics of various hydrogen abstractions by the this compound are significant in environments like the atmosphere and interstellar medium. Burke et al. (2021) explored reactions involving CN and small, closed-shell molecules, highlighting the carbon atom's higher reactivity in the this compound (Burke et al., 2021).
Formation of Nitriles in Planetary Atmospheres
Research by Kaiser and Balucani (2001) on the reaction of cyano radicals with unsaturated hydrocarbons shows a pathway for nitriles formation in hydrocarbon-rich atmospheres of planets and moons. These reactions are barrierless, exothermic, and involve CN vs. H atom exchange, making them suitable for synthesizing unsaturated nitriles in solar system environments (Kaiser & Balucani, 2001).
This compound in Radical Polymerization
Cyano(ethoxycarbonothioylthio)methyl benzoate, a novel one-carbon radical equivalent, has been used for the introduction of an acyl unit via xanthate transfer radical addition to olefins. This shows the application of this compound derivatives in radical polymerization processes (Bagal, de Greef, & Zard, 2006).
Role in Hydrocarbon Growth and Nitrile Incorporation
The reaction of the this compound with organic compounds like 1-pentene indicates its role in hydrocarbon growth and nitrile incorporation, relevant to atmospheric processes on celestial bodies like Titan. The study by Estillore et al. (2010) highlights the hydrogen abstraction channel in such reactions (Estillore et al., 2010).
Astronomical and Chemical Significance
The this compound's empirical rovibronic energy levels are crucial in astronomy and chemistry. Syme and McKemmish (2020) used the marvel algorithm to determine these levels, highlighting the radical's significance across various scientific fields (Syme & McKemmish, 2020).
特性
分子式 |
CN |
|---|---|
分子量 |
26.017 g/mol |
IUPAC名 |
azanylidynemethane |
InChI |
InChI=1S/CN/c1-2 |
InChIキー |
JEVCWSUVFOYBFI-UHFFFAOYSA-N |
SMILES |
[C]#N |
正規SMILES |
[C]#N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


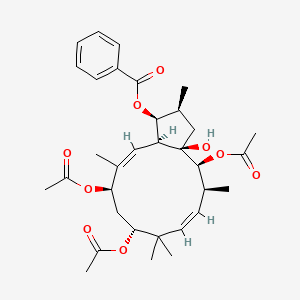
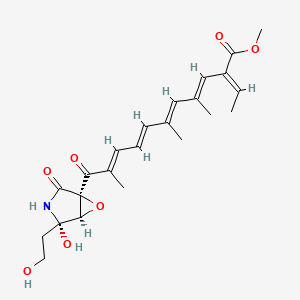
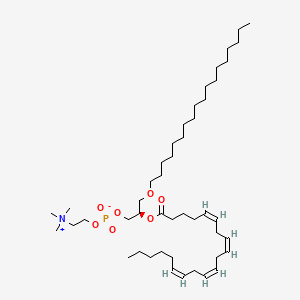

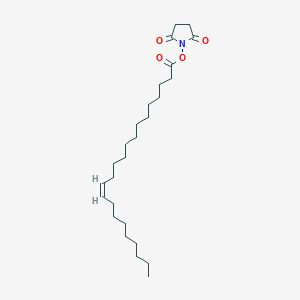

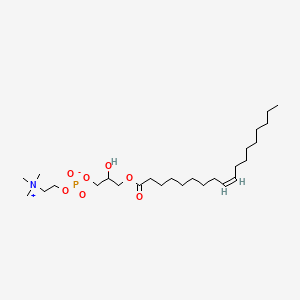

![1-[4-[(E)-2-[4-[(E)-2-(4-pyridin-1-ium-1-ylphenyl)ethenyl]phenyl]ethenyl]phenyl]pyridin-1-ium](/img/structure/B1235029.png)

